REACTION_CXSMILES
|
[F:1][C:2]([F:26])([F:25])[C:3]1[CH:4]=[C:5]2[CH:11]=[C:10]([C:12]([O:14]CC)=O)[N:9]([CH2:17][C:18]3[CH:23]=[CH:22][CH:21]=[C:20]([F:24])[CH:19]=3)[C:6]2=[N:7][CH:8]=1.[NH2:27][C:28]1[CH:29]=[CH:30][C:31]2[S:35][C:34]([CH3:36])=[N:33][C:32]=2[CH:37]=1>>[CH3:36][C:34]1[S:35][C:31]2[CH:30]=[CH:29][C:28]([NH:27][C:12]([C:10]3[N:9]([CH2:17][C:18]4[CH:23]=[CH:22][CH:21]=[C:20]([F:24])[CH:19]=4)[C:6]4=[N:7][CH:8]=[C:3]([C:2]([F:1])([F:26])[F:25])[CH:4]=[C:5]4[CH:11]=3)=[O:14])=[CH:37][C:32]=2[N:33]=1
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Name
|
ethyl 5-trifluoromethyl-1-[(3-fluorophenyl)methyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C2C(=NC1)N(C(=C2)C(=O)OCC)CC2=CC(=CC=C2)F)(F)F
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Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC2=C(N=C(S2)C)C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CC=1SC2=C(N1)C=C(C=C2)NC(=O)C2=CC=1C(=NC=C(C1)C(F)(F)F)N2CC2=CC(=CC=C2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.34 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |